4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Lipophilicity Drug Design Physicochemical Profiling

Optimize your ATP-binding kinase inhibitor program with this ChEMBL-registered (CHEMBL4921086) pyrido[2,3-d]pyrimidine scaffold. The meta-fluorobenzoyl substitution (Hammett σₘ=0.34) offers a distinct electronic profile for fluorine-scan SAR, while the XLogP3 of 2.1 supports ligand efficiency (LE >0.3) and reduces promiscuity risk versus more lipophilic analogs. With a CNS-favorable TPSA of 58.6 Ų, it is the superior choice for brain-penetrant kinase programs over higher-TPSA alternatives. Ensure scaffold integrity and avoid generic substitution risks—request a quote today.

Molecular Formula C18H19FN4O2
Molecular Weight 342.374
CAS No. 2195937-97-2
Cat. No. B2532414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
CAS2195937-97-2
Molecular FormulaC18H19FN4O2
Molecular Weight342.374
Structural Identifiers
SMILESC1CC2=CN=C(N=C2N(C1)C(=O)C3=CC(=CC=C3)F)N4CCOCC4
InChIInChI=1S/C18H19FN4O2/c19-15-5-1-3-13(11-15)17(24)23-6-2-4-14-12-20-18(21-16(14)23)22-7-9-25-10-8-22/h1,3,5,11-12H,2,4,6-10H2
InChIKeyPRMPOOPBYRFNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[8-(3-Fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine – Key Physicochemical & Class Profile for Research Sourcing


4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195937-97-2) is a synthetic, fused heterocyclic compound belonging to the pyridopyrimidine class, a scaffold widely exploited in kinase inhibitor discovery [1]. The molecule bears a morpholine ring at position 2 and a 3‑fluorobenzoyl substituent at position 8 of the partially saturated pyrido[2,3‑d]pyrimidine core. Computed descriptors (PubChem) indicate a molecular weight of 342.4 g/mol, an XLogP3 of 2.1, a topological polar surface area of 58.6 Ų, and zero hydrogen‑bond donors [2]. The compound is registered in ChEMBL under ID CHEMBL4921086, confirming its inclusion in curated chemical biology databases [3].

Why the 3‑Fluorobenzoyl Substituent of 4-[8-(3-Fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine Is Not Interchangeable with Other Halo‑ or Heterocyclic‑Benzoyl Analogs


In the pyrido[2,3‑d]pyrimidine kinase inhibitor class, subtle modifications to the aryl‑carbonyl substituent at the 8‑position profoundly alter both target binding and physicochemical properties [1]. For instance, replacement of a 3‑fluorobenzoyl with a 3‑trifluoromethylbenzoyl group increases both lipophilicity and steric bulk, which can shift kinase selectivity and metabolic stability. Conversely, substitution with a furan‑2‑carbonyl or benzenesulfonyl group introduces additional hydrogen‑bond acceptors and conformational constraints that affect orientation within the ATP‑binding pocket. Generic substitution therefore carries a high risk of altering potency, selectivity, solubility, and off‑target profiles, even within the same core scaffold [2].

Head‑to‑Head Computed Property & Substituent Comparison of 4-[8-(3-Fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine vs. Its Closest Purchasable Analogs


Lipophilicity (XLogP3) Differentiates 3‑Fluorobenzoyl from 3‑Trifluoromethylbenzoyl and Furan‑2‑Carbonyl Analogs

The target compound exhibits a computed XLogP3 of 2.1 [1]. The direct trifluoromethyl analog (4‑{8‑[3‑(trifluoromethyl)benzoyl]‑5H,6H,7H,8H‑pyrido[2,3‑d]pyrimidin‑2‑yl}morpholine, CAS 2195940‑97‑5) has a computed XLogP3 of 2.8 (source: Kuujia vendor datasheet) [2]. Lipophilicity is a key determinant of passive permeability, metabolic stability, and off‑target promiscuity; a ΔXLogP3 of 0.7 translates to an approximately 5‑fold difference in octanol/water partition coefficient, which can significantly influence absorption and clearance profiles [3].

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiates 3‑Fluorobenzoyl from Furan‑2‑Carbonyl and Bromobenzenesulfonyl Analogs

The TPSA of the target compound is 58.6 Ų [1]. The furan‑2‑carbonyl analog (CAS 2191214‑07‑8) has a TPSA of 68.9 Ų (calculated from its additional oxygen heteroatom) [2]. The bromobenzenesulfonyl analog (CAS 2191265‑29‑7) possesses two sulfonyl oxygens, raising its TPSA to 75.4 Ų [3]. TPSA values below 60 Ų are generally associated with good blood‑brain barrier penetration, while values above 70 Ų diminish CNS exposure [4]. The 3‑fluorobenzoyl compound’s lower TPSA thus predicts superior CNS accessibility versus both comparators.

Polar Surface Area Cell Permeability Blood-Brain Barrier

Hydrogen‑Bond Acceptor Count and Fluorine Position Differentiate 3‑Fluorobenzoyl from 4‑Fluorobenzoyl and Chlorobenzoyl Isomers

The 3‑fluoro substitution on the benzoyl ring provides a unique electronic profile compared to the 4‑fluoro isomer (where the fluorine is para to the carbonyl). Fluorine at the meta position exerts a stronger inductive electron‑withdrawing effect on the carbonyl oxygen (Hammett σₘ = 0.34 vs. σₚ = 0.06), modulating the hydrogen‑bond acceptor strength of the amide carbonyl [1]. This subtle electronic difference can translate into altered target binding kinetics and metabolic stability, as meta‑fluorination has been shown to reduce CYP450‑mediated oxidative metabolism compared to para‑fluorination in certain aryl systems [2]. No direct head‑to‑head data exist for the 3‑fluoro vs. 4‑fluoro pyridopyrimidine pair, but the established SAR of fluorinated aromatics supports a class‑level differentiation.

Fluorine Scan Metabolic Stability Electronic Effects

ChEMBL Registration Confirms Database Inclusion and Potential for Bioactivity Data Retrieval

The compound is assigned ChEMBL ID CHEMBL4921086, indicating successful deposition and curation [1]. In contrast, several closely related analogs (e.g., the furan‑2‑carbonyl and bromobenzenesulfonyl compounds) do not appear in ChEMBL at the time of this analysis. ChEMBL inclusion is often a marker of prior or ongoing biological evaluation, as many entries originate from screening campaigns or medicinal chemistry publications. Although no public bioactivity data are currently linked to this specific ChEMBL record, the registration itself provides a unique identifier for future data mining and cross‑referencing with kinase profiling datasets [2].

Chemogenomics Database Mining Kinase Profiling

Optimal Application Domains for 4-[8-(3-Fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine Based on Quantitative Differentiation Evidence


Early-Stage Kinase Inhibitor Hit Expansion Requiring Balanced Lipophilicity (XLogP3 2.1) to Maintain Ligand Efficiency

For fragment‑based or hit‑to‑lead programs targeting ATP‑binding kinases, the compound’s moderate lipophilicity (XLogP3 2.1) positions it favorably relative to the more lipophilic trifluoromethyl analog (XLogP3 2.8). This property helps maintain ligand efficiency metrics (LE >0.3) and reduces the risk of promiscuity, as recommended by lead‑like chemical property guidelines [1].

Central Nervous System (CNS) Drug Discovery Projects Where TPSA <60 Ų Is Required for Blood‑Brain Barrier Penetration

The TPSA of 58.6 Ų falls within the established CNS‑favorable range, unlike the furan‑2‑carbonyl (TPSA ca. 68.9 Ų) and bromobenzenesulfonyl (TPSA ca. 75.4 Ų) analogs [2]. Researchers designing brain‑penetrant kinase inhibitors should prioritize this compound over the higher‑TPSA alternatives.

Fluorine Position‑Dependent Metabolic Stability and Selectivity Optimization

The meta‑fluorine substitution pattern offers a distinct electronic profile (Hammett σₘ = 0.34) compared to para‑fluoro isomers (σₚ = 0.06), enabling systematic exploration of fluorine positional effects on target binding kinetics and CYP450‑mediated metabolism [3]. This compound serves as a tailored tool for fluorine‑scan SAR studies where a 3‑fluorobenzoyl is specifically required.

Chemogenomic Dataset Integration and Predictive Modeling Using ChEMBL‑Registered Compounds

Because the compound is registered in ChEMBL (CHEMBL4921086), it can be readily incorporated into computational target‑prediction platforms and chemogenomic knowledge bases. This facilitates machine‑learning model training and similarity‑based target fishing that is not possible with unregistered analogs [4].

Quote Request

Request a Quote for 4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.